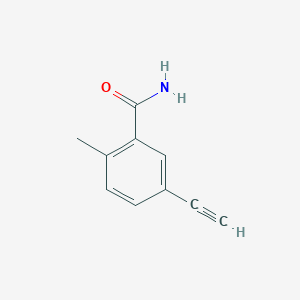

5-Ethynyl-2-methylbenzamide

概要

説明

5-Ethynyl-2-methylbenzamide is a derivative of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds, including this compound, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Benzamide compounds, including this compound, have been shown to exhibit antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

Amides, including benzamides, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .科学的研究の応用

Catalyzed Synthesis of Isoindolinone and Isobenzofuranimine Derivatives

A study by Mancuso et al. (2014) reveals that 2-alkynylbenzamides, like 5-Ethynyl-2-methylbenzamide, can undergo divergent reaction pathways under palladium iodide-catalyzed oxidative carbonylation. This process leads to the formation of functionalized isoindolinone and isobenzofuranimine derivatives, depending on the nature of the external nucleophile and reaction conditions. This finding is significant for synthetic chemistry, providing a method for creating complex organic compounds with potential applications in material science and pharmaceuticals Mancuso et al., 2014.

Photocatalytic Degradation of Propyzamide

In research led by Torimoto et al. (1996), the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports was studied. This study demonstrates the potential of this compound derivatives in environmental applications, particularly in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates Torimoto et al., 1996.

Synthesis of Novel Aromatic Polyimides

Butt et al. (2005) conducted research on the synthesis of new diamines, including derivatives of this compound, for the production of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate significant thermal stability, indicating their potential use in advanced material applications, such as in electronics and aerospace industries Butt et al., 2005.

作用機序

While the exact mechanism of action for 5-Ethynyl-2-methylbenzamide is not clear, it is known that benzamide derivatives have various biological activities. For example, they have been used in the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Therefore, it is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wash skin thoroughly after handling .

特性

IUPAC Name |

5-ethynyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIAPZKGNKPODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

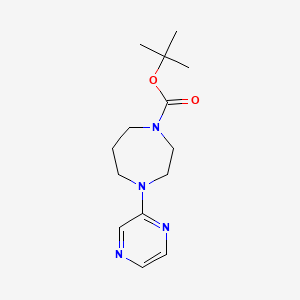

CC1=C(C=C(C=C1)C#C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

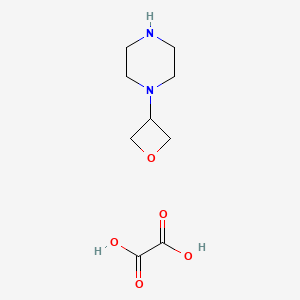

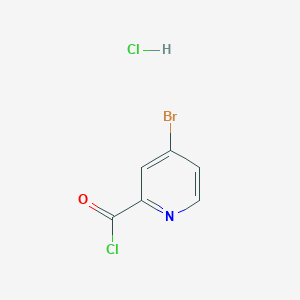

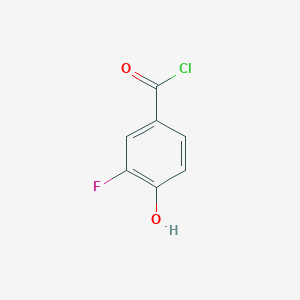

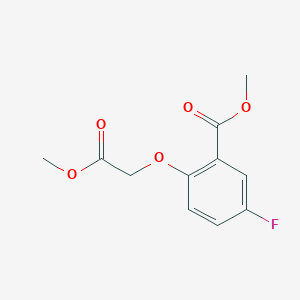

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)

![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)